

Application Notes and Protocols: Dipeptidyl Peptidase IV (DPP4) Solubility and Assay Preparation

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Compound of Interest

Compound Name: DPP23

Cat. No.: B2527012

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A Note on Nomenclature: The query specified "**DPP23**." However, extensive database searches did not yield significant information on a protein with this designation in the context of solubility and assay development. It is presumed that "**DPP23**" may be a typographical error and the intended protein is Dipeptidyl Peptidase IV (DPP4), also known as CD26. DPP4 is a well-researched serine exopeptidase and a significant target in drug development, particularly for type 2 diabetes. The following application notes and protocols are based on this assumption and focus on recombinant human DPP4.

Introduction

Dipeptidyl peptidase IV (DPP4) is a transmembrane glycoprotein that is also found in a soluble form in plasma and other body fluids. It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from polypeptides, particularly those with proline or alanine at the penultimate position. Key substrates of DPP4 include the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), which are vital for insulin secretion. By inactivating these hormones, DPP4 influences blood glucose levels, making it a prime therapeutic target for the management of type-2 diabetes.^{[1][2]} Beyond its role in glucose homeostasis, DPP4 is involved in immune regulation, signal transduction, and apoptosis.^{[1][3]}

These application notes provide detailed protocols for the solubilization, purification, and preparation of recombinant human DPP4 for various assays, which are essential for research

and drug development professionals.

Data Presentation

Table 1: Recombinant Human DPP4 Solubility and Storage Conditions

| Parameter | Condition | Source |
|---------------------|--|--------|
| Expression System | Baculovirus infected BTI-TN-5B1-4 or Sf9 insect cells | [4] |
| Solubility Form | Soluble form (residues 29-766) with a C-terminal His-tag | [4][5] |
| Storage Buffer | 10 mM Tris-HCl, pH 7.6, 200 mM NaCl, 1 mM EDTA, and 10% glycerol | [4] |
| | 50 mM Tris, 100 mM NaCl, 10% Glycerol, 1 mM EDTA, pH 8.0 | [2] |
| | 45 mM Tris-HCl pH 8.0, 124 mM NaCl, 2.4 mM KCl, 225 mM Imidazole and 10% glycerol | [5] |
| Storage Temperature | -20°C to -80°C | [2] |
| Stability | Stable for at least six months at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1][5] |

Table 2: Components for DPP4 Enzymatic and Inhibitor Screening Assays

| Component | Concentration/Details | Source |
|----------------------------|---|---|
| DPP4 Assay Buffer | 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA | [1] |
| DPP4 Substrate | H-Gly-Pro-Aminomethylcoumarin (AMC). Final concentration of 100 μ M. | [1] |
| H-Gly-Pro-p-Nitroanilide. | [4] | |
| Recombinant Human DPP4 | Diluted in Assay Buffer. Optimal concentration may vary. | [1] [6] |
| Positive Control Inhibitor | Sitagliptin | [1] |
| Fluorescence Detection | Excitation: 350-360 nm, Emission: 450-465 nm (for AMC substrate) | [1] |
| Incubation | 30 minutes at 37°C | [1] |

Experimental Protocols

Protocol 1: Purification of Recombinant Human DPP4 from Insect Cell Culture

This protocol describes a multi-step procedure to obtain highly pure and active soluble recombinant human DPP4.[\[7\]](#)[\[8\]](#)

1. Ammonium Sulfate Precipitation:

- Harvest insect cell culture supernatant containing secreted recombinant DPP4.
- Perform differential ammonium sulfate precipitation to concentrate the protein.

2. Hydrophobic Interaction Chromatography (HIC):

- Resuspend the protein pellet from the previous step in a high salt buffer.
- Apply the sample to a HIC column.

- Elute DPP4 using a decreasing salt gradient.

3. Dye Affinity and Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Blue Sepharose column and a Nickel Sepharose column with Buffer C containing 20 mM imidazole.
- Add 20 mM imidazole to the dialyzed sample from the HIC step and apply it to the tandem columns.
- Elute DPP4 from the Nickel Sepharose column using Buffer C with 100 mM imidazole.[\[7\]](#)

4. Ion-Exchange Chromatography (IEX):

- Dialyze the eluted fractions from the IMAC step against Buffer B overnight.
- Apply the sample to a DEAE Sepharose column pre-equilibrated with Buffer B.
- Elute the purified DPP4 with Buffer C.[\[7\]](#)

5. Final Product and Storage:

- The purified protein should be stored in a suitable buffer (see Table 1) at -80°C.[\[7\]](#)
- This procedure can yield 1 to 1.8 mg of pure, active soluble DPP4 per liter of insect cell culture.[\[7\]](#)[\[8\]](#)

Protocol 2: DPP4 Activity Assay (Fluorometric)

This protocol provides a method to measure the enzymatic activity of DPP4 using a fluorogenic substrate.[\[1\]](#)

1. Reagent Preparation:

- Prepare DPP4 Assay Buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
- Prepare DPP4 Substrate solution (H-Gly-Pro-AMC) at the desired concentration in Assay Buffer.
- Prepare a standard curve using a known concentration of AMC.

2. Assay Procedure:

- To a 96-well plate, add 50 µL of diluted recombinant human DPP4 to each well.
- For unknown samples, it is recommended to test several dilutions.
- Add 50 µL of the DPP4 Substrate solution to each well to initiate the reaction.

- For background wells, add 50 μ L of Assay Buffer instead of the enzyme.

3. Incubation and Measurement:

- Incubate the plate at 37°C for 30 minutes, protected from light.[\[1\]](#)
- Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[\[1\]](#)

4. Data Analysis:

- Subtract the background fluorescence from the sample readings.
- Determine the DPP4 activity by comparing the fluorescence of the samples to the AMC standard curve.
- One unit of DPP4 activity is defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 μ mol of AMC per minute at 37°C.

Protocol 3: DPP4 Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of DPP4 activity.[\[1\]](#)[\[9\]](#)

1. Reagent Preparation:

- Prepare DPP4 Assay Buffer, DPP4 Substrate, and diluted recombinant human DPP4 as described in Protocol 2.
- Dissolve test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO). Prepare a positive control inhibitor such as Sitagliptin.

2. Assay Procedure:

- In a 96-well plate, set up the following wells:
- 100% Initial Activity Wells: 30 μ L of Assay Buffer, 10 μ L of diluted DPP4, and 10 μ L of solvent.
- Background Wells: 40 μ L of Assay Buffer and 10 μ L of solvent.
- Positive Control Inhibitor Wells: 30 μ L of Assay Buffer, 10 μ L of diluted DPP4, and 10 μ L of Sitagliptin.
- Sample (Inhibitor) Wells: 30 μ L of Assay Buffer, 10 μ L of diluted DPP4, and 10 μ L of the test compound.[\[1\]](#)
- Pre-incubate the plate for 10 minutes at 37°C.

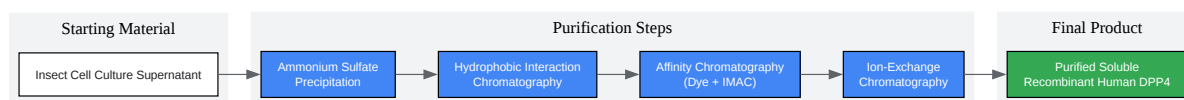
3. Reaction Initiation and Measurement:

- Initiate the reactions by adding 50 µL of the diluted DPP4 Substrate solution to all wells.[1]
- Cover the plate and incubate for 30 minutes at 37°C.[1]
- Read the fluorescence as described in Protocol 2.

4. Data Analysis:

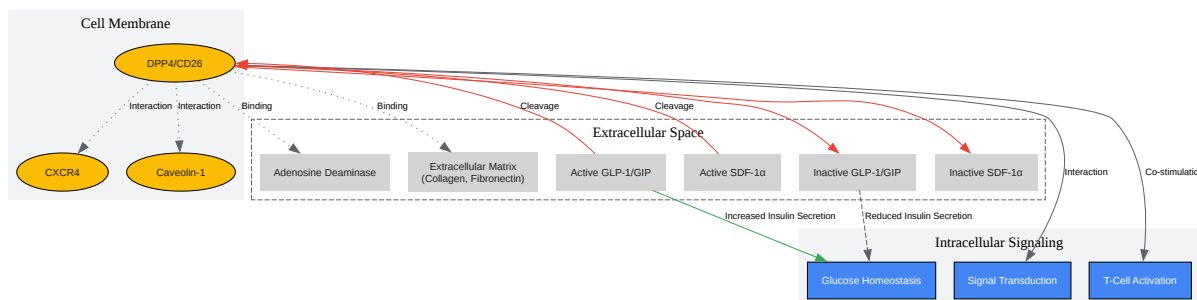
- Subtract the average fluorescence of the background wells from all other readings.
- Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [(Fluorescence of 100% Activity) - (Fluorescence of Inhibitor)] / (Fluorescence of 100% Activity) * 100

Mandatory Visualization



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Caption: Workflow for the purification of recombinant human DPP4.



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Caption: Overview of DPP4 interactions and signaling pathways.

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